N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide
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Overview
Description
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is a compound that belongs to the class of thienopyrimidines, which are known for their diverse biological activities
Mechanism of Action
Target of Action
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide, also known as N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-1-carboxamide, is a thienopyrimidine derivative . Thienopyrimidines are known to exhibit a broad range of pharmacological effects, including anticancer activities . .
Mode of Action
Thienopyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thienopyrimidines are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The lipophilicity of a drug can influence its pharmacokinetic properties, including its ability to diffuse into cells .
Result of Action
Thienopyrimidines are known to have a broad range of effects, including anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: Another class of compounds with similar structural features and biological properties.
Uniqueness
N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c21-16(13-7-3-5-11-4-1-2-6-12(11)13)20-15-14-8-9-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIFEYWWIKSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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